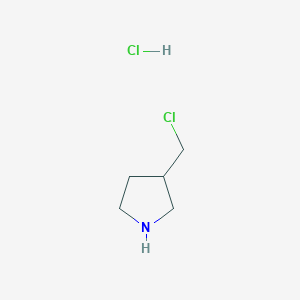

3-Chloromethyl-pyrrolidine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(chloromethyl)pyrrolidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10ClN.ClH/c6-3-5-1-2-7-4-5;/h5,7H,1-4H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIBNJKSCDLVUQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1CCl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187927-23-6 | |

| Record name | Pyrrolidine, 3-(chloromethyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1187927-23-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

3-Chloromethyl-pyrrolidine hydrochloride CAS number

An In-depth Technical Guide to 3-Chloromethyl-pyrrolidine Hydrochloride: A Key Intermediate in Pharmaceutical Synthesis

Authored by a Senior Application Scientist

This guide provides an in-depth technical overview of this compound, a pivotal building block for researchers, medicinal chemists, and professionals in drug development. We will move beyond simple data points to explore the causality behind its synthesis, characterization, and application, offering field-proven insights into its utility.

Compound Identification and Physicochemical Properties

This compound is a bifunctional organic compound featuring a saturated five-membered pyrrolidine ring and a reactive chloromethyl group. The hydrochloride salt form enhances its stability and improves its handling characteristics as a solid, compared to the free base which is typically an oil.

The pyrrolidine ring is a highly valued scaffold in medicinal chemistry, found in numerous natural products and synthetic drugs.[1][2] Its three-dimensional structure allows for precise spatial orientation of substituents, which is critical for optimizing interactions with biological targets.[2] The chloromethyl group at the 3-position serves as a versatile electrophilic handle, enabling covalent linkage to a wide array of nucleophiles.

While the racemic form is commonly used, specific enantiomers, such as (S)-3-(Chloromethyl)pyrrolidine hydrochloride, are crucial for stereoselective syntheses where a single enantiomer of the final drug product is required for optimal efficacy and safety.[3][4]

Table 1: Physicochemical and Computed Properties

| Property | Value | Source |

| IUPAC Name | 3-(chloromethyl)pyrrolidine;hydrochloride | [3] |

| Molecular Formula | C₅H₁₁Cl₂N | [3] |

| Molecular Weight | 156.05 g/mol | [3] |

| Canonical SMILES | C1CNCC(C1)CCl.Cl | [3] |

| Appearance | Typically an off-white to pale yellow solid | [5] |

| Hydrogen Bond Donors | 2 | [3] |

| Hydrogen Bond Acceptors | 1 | [3] |

| Rotatable Bond Count | 1 | [3] |

Note: Properties are for the parent compound and its hydrochloride salt. The CAS Number for the related compound 3-Chloropyrrolidine hydrochloride is 10603-47-1[5]. Specific CAS numbers for racemic or enantiomerically pure this compound should be verified with the supplier.

Synthesis and Mechanism

The most common and industrially scalable synthesis of this compound starts from the corresponding alcohol, 3-pyrrolidinemethanol. The conversion of the primary alcohol to an alkyl chloride is a classic nucleophilic substitution reaction.

Causality in Reagent Selection: Thionyl chloride (SOCl₂) is the preferred reagent for this transformation for several key reasons:

-

High Reactivity: It readily activates the hydroxyl group.

-

Irreversible Reaction: The byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases. Their evolution from the reaction mixture follows Le Châtelier's principle, driving the reaction to completion.

-

Simplified Purification: The gaseous nature of the byproducts simplifies the workup process, as they are easily removed, leaving a cleaner crude product.

A generalized synthetic protocol is outlined below.

Experimental Protocol: Synthesis from 3-Pyrrolidinemethanol

Objective: To convert 3-pyrrolidinemethanol to this compound.

Materials:

-

N-Boc-3-pyrrolidinemethanol (as a representative protected starting material)

-

Thionyl chloride (SOCl₂)

-

Dichloromethane (DCM, anhydrous)

-

Methanol (MeOH)

-

Hydrochloric acid (HCl) in diethyl ether or dioxane

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Magnetic stirrer and stir bar

-

Round-bottom flask, ice bath, dropping funnel, condenser

Procedure:

-

Protection Strategy (Rationale): The pyrrolidine nitrogen is a nucleophile and would react with thionyl chloride. Therefore, it must first be protected, commonly with a tert-butyloxycarbonyl (Boc) group. This ensures that the chlorination occurs selectively at the hydroxyl group.

-

Chlorination:

-

Dissolve N-Boc-3-pyrrolidinemethanol in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar.

-

Cool the solution to 0 °C in an ice bath. This is crucial to control the exothermic reaction between the alcohol and thionyl chloride.

-

Add thionyl chloride (approx. 1.1 to 1.3 molar equivalents) dropwise via a dropping funnel over 30 minutes.[6] Maintain the temperature at 0 °C during the addition.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours, or until TLC/LC-MS analysis indicates the complete consumption of the starting material.

-

-

Workup and Purification (Self-Validation):

-

Carefully quench the reaction by slowly pouring it into a stirred, ice-cold saturated solution of sodium bicarbonate to neutralize excess thionyl chloride and HCl.

-

Separate the organic layer. Extract the aqueous layer twice with DCM.

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude N-Boc-3-chloromethyl-pyrrolidine.

-

-

Deprotection and Salt Formation:

-

Dissolve the crude protected intermediate in a minimal amount of a suitable solvent like methanol or ethyl acetate.

-

Add a solution of HCl in diethyl ether or dioxane (typically 2M to 4M) in excess.

-

Stir the mixture. The hydrochloride salt is typically insoluble and will precipitate out of the solution.

-

Collect the solid product by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product, this compound.

-

Synthesis Workflow Diagram

Caption: General workflow for the synthesis of 3-Chloromethyl-pyrrolidine HCl.

Analytical and Spectroscopic Characterization

Confirming the structure and purity of the synthesized compound is a critical, self-validating step in any protocol.[7] The primary techniques used are NMR, IR, and Mass Spectrometry.

-

¹H NMR (Proton NMR): The spectrum of the hydrochloride salt in a solvent like D₂O or DMSO-d₆ would show characteristic signals. The two protons of the chloromethyl group (-CH₂Cl) would appear as a doublet or multiplet, typically downfield (3.5-4.0 ppm) due to the electron-withdrawing effect of the chlorine atom. The protons on the pyrrolidine ring would appear as complex multiplets between 1.5 and 3.5 ppm. The N-H proton of the ammonium salt would appear as a broad singlet, often further downfield.

-

¹³C NMR (Carbon NMR): The carbon of the chloromethyl group (-CH₂Cl) would be distinct, typically in the 45-55 ppm range. The four carbons of the pyrrolidine ring would appear in the aliphatic region (25-60 ppm).

-

IR Spectroscopy: Key peaks would include a broad absorption in the 2700-3300 cm⁻¹ range, characteristic of the N-H stretch of a secondary ammonium salt. C-H stretching bands will appear just below 3000 cm⁻¹. A C-Cl stretching vibration can be expected in the 650-800 cm⁻¹ region.

-

Mass Spectrometry (MS): In electron ionization (EI) mode, the mass spectrum would show the molecular ion peak for the free base (C₅H₁₀ClN). A characteristic isotopic pattern for the presence of one chlorine atom (M+ and M+2 peaks in an approximate 3:1 ratio) would be a definitive indicator.[7] Common fragmentation patterns include the loss of a chlorine radical (·Cl) or a molecule of HCl.

Role in Drug Discovery and Development

This compound is not an active pharmaceutical ingredient (API) itself but rather a crucial intermediate. Its value lies in its ability to introduce the pyrrolidine motif into a larger target molecule.[1] The primary reaction utilized is nucleophilic substitution at the chloromethyl carbon.

Mechanism of Action in Synthesis: A drug precursor containing a nucleophilic functional group (e.g., an amine, thiol, or phenoxide) attacks the electrophilic carbon of the chloromethyl group, displacing the chloride ion and forming a new covalent bond. This reaction is a cornerstone of convergent synthesis strategies, allowing medicinal chemists to efficiently combine complex molecular fragments.

Illustrative Reaction Scheme

Caption: Nucleophilic substitution using 3-Chloromethyl-pyrrolidine.

This strategy has been instrumental in the synthesis of compounds targeting a wide range of diseases, including those affecting the central nervous system, inflammation, and infectious diseases.[8][9]

Safety, Handling, and Storage

As with all reactive chemical intermediates, proper handling is paramount to ensure laboratory safety.

GHS Hazard Identification (based on related compounds):

-

Acute Toxicity, Oral (Harmful): May be harmful if swallowed.[10]

-

Skin Irritation: Causes skin irritation.

-

Eye Irritation: Causes serious eye irritation.

-

Respiratory Irritation: May cause respiratory irritation.[10]

Precautionary Measures:

-

Engineering Controls: Always handle this compound inside a certified chemical fume hood to avoid inhalation of dust or vapors.[11]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[11]

-

Handling: Avoid creating dust. Wash hands thoroughly after handling.[12]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[13] Keep away from strong oxidizing agents and strong bases, with which it may react.[11]

Conclusion

This compound is a quintessential example of a high-value synthetic building block. Its utility is derived from the stable, desirable pyrrolidine scaffold combined with a reactive chemical handle for molecular elaboration. A thorough understanding of its synthesis, characterization, and reactivity empowers chemists to leverage this intermediate for the efficient and reliable construction of novel chemical entities with therapeutic potential. The protocols and principles outlined in this guide provide a framework for its safe and effective use in a research and development setting.

References

-

PubChem. (n.d.). 3(S)-Chloromethyl-pyrrolidine hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

-

Krasavin, M. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. Retrieved from [Link]

- Google Patents. (2015). CN105085377A - Synthetic method of 3-(chloromethyl)pyridine hydrochloride.

-

Pelliccia, S., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules. Retrieved from [Link]

-

New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet. Retrieved from [Link]

-

Royal Society of Chemistry. (2020). Synthesis and molecular modeling studies of cholinesterase inhibitor dispiro[indoline-3,2′-pyrrolidine-3′,3′′-pyrrolidines]. Retrieved from [Link]

-

ChemComplete. (2017). Solving an Unknown Organic Structure using NMR, IR, and MS. YouTube. Retrieved from [Link]

-

PubMed Central. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Retrieved from [Link]

-

PubChem. (n.d.). 3-(3-Methoxyphenyl)pyrrolidine hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 3(S)-Chloromethyl-pyrrolidine hydrochloride | C5H11Cl2N | CID 74889863 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. 3-Chloro-pyrrolidine hydrochloride 95% | CAS: 10603-47-1 | AChemBlock [achemblock.com]

- 6. CN105085377A - Synthetic method of 3-(chloromethyl)pyridine hydrochloride - Google Patents [patents.google.com]

- 7. m.youtube.com [m.youtube.com]

- 8. Synthesis and molecular modeling studies of cholinesterase inhibitor dispiro[indoline-3,2′-pyrrolidine-3′,3′′-pyrrolidines] - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 3-(3-Methoxyphenyl)pyrrolidine hydrochloride | C11H16ClNO | CID 45073983 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. fishersci.com [fishersci.com]

- 12. nj.gov [nj.gov]

- 13. assets.thermofisher.com [assets.thermofisher.com]

An In-Depth Technical Guide to the Physical Properties of 3-Chloromethyl-pyrrolidine Hydrochloride

Introduction: The Strategic Importance of 3-Chloromethyl-pyrrolidine Hydrochloride in Modern Synthesis

In the landscape of pharmaceutical and materials science, the pyrrolidine scaffold is a cornerstone of molecular design. Its prevalence in natural alkaloids and its capacity to impart desirable pharmacokinetic properties make it a highly sought-after structural motif. This compound emerges as a particularly valuable and versatile building block within this class. It provides chemists with a robust, bifunctional molecule: a cyclic secondary amine protected as a hydrochloride salt and a reactive primary alkyl chloride.

This dual functionality allows for sequential, controlled modifications, making it an ideal starting point for constructing complex molecular architectures. The chloromethyl group at the 3-position serves as a potent electrophilic handle for introducing a wide array of substituents via nucleophilic substitution, while the pyrrolidine nitrogen can be deprotected and engaged in a separate suite of chemical transformations.

A comprehensive understanding of the physical properties of this compound is not merely academic; it is the bedrock upon which efficient, scalable, and reproducible synthetic campaigns are built. Properties such as solubility dictate the choice of reaction media and purification strategies, the melting point is a critical indicator of purity, and stability data informs appropriate handling and storage conditions. This guide provides an in-depth analysis of these core physical characteristics, grounded in experimental data and practical field insights, to empower researchers in drug development and chemical synthesis.

Section 1: Core Physicochemical Properties

The reliable application of any chemical reagent begins with a precise characterization of its fundamental properties. The data presented herein are synthesized from publicly available databases and supplier specifications, focusing on the (S)-enantiomer, which is commonly cited. These properties are generally applicable to the racemic mixture as well, though slight variations in melting point may be observed.

| Property | Value | Source(s) |

| IUPAC Name | (3S)-3-(chloromethyl)pyrrolidine;hydrochloride | [1] |

| Molecular Formula | C₅H₁₁Cl₂N | [1] |

| Molecular Weight | 156.05 g/mol | [1] |

| Appearance | White to off-white solid/crystalline powder | Inferred from related compounds[2][3] |

| Melting Point | Data not consistently available for this specific compound. Related pyrrolidine hydrochlorides melt in the range of 120-175 °C.[4][5] | |

| Solubility | Soluble in water. | Inferred from related compounds[3][5] |

| CAS Number | Data not available for the general compound; (S)-2-(Chloromethyl)pyrrolidine HCl is 35120-33-3. | [6] |

In-Depth Analysis:

-

Molecular Structure and Weight: The molecular formula C₅H₁₁Cl₂N and weight of 156.05 g/mol are fundamental constants derived from its atomic composition.[1] The hydrochloride salt form enhances the compound's stability and crystallinity, rendering it a manageable solid rather than a potentially volatile free amine.

-

Melting Point: The melting point is a crucial, experimentally determined parameter that serves as a primary indicator of sample purity. A sharp melting range suggests high purity, whereas a broad or depressed range often indicates the presence of impurities or residual solvent. While a specific, consistently reported melting point for this compound is elusive in the literature, comparison with analogous structures such as 1-(2-Chloroethyl)pyrrolidine hydrochloride (m.p. 167-170 °C) suggests it is a relatively high-melting solid, consistent with its ionic character.

-

Solubility Profile: As a hydrochloride salt, the compound is anticipated to exhibit good solubility in polar protic solvents like water and lower alcohols (methanol, ethanol), and limited solubility in nonpolar organic solvents such as ethers and alkanes. This solubility profile is a direct consequence of the ionic interaction between the protonated pyrrolidinium cation and the chloride anion. This property is pivotal for selecting appropriate solvent systems for reactions, extractions, and chromatographic purifications.

Section 2: Handling, Storage, and Stability

The chemical reactivity of this compound necessitates stringent handling and storage protocols to preserve its integrity and ensure laboratory safety.

-

Stability: The compound is noted to be hygroscopic, meaning it readily absorbs moisture from the atmosphere.[7] This is a critical consideration, as absorbed water can impact weighing accuracy and potentially hydrolyze the chloromethyl group under certain conditions, especially with prolonged exposure or elevated temperatures.

-

Storage Recommendations: To mitigate hygroscopicity and prevent degradation, the compound should be stored in a tightly sealed container, preferably under an inert atmosphere of nitrogen or argon.[7] A cool, dry, and well-ventilated location is essential. For long-term storage, refrigeration is recommended.

-

Safety and Handling: Based on data for analogous compounds, this compound should be handled with care. It is classified as an irritant, causing potential skin and serious eye irritation.[2][8][9] Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is mandatory. All manipulations should be performed within a certified chemical fume hood to avoid inhalation of dust particles.

Section 3: Experimental Protocols for Characterization

Validating the identity and purity of a starting material is a non-negotiable step in any synthetic workflow. The following protocols describe standard, self-validating methods for the characterization of this compound.

Protocol 1: Purity Determination by Differential Scanning Calorimetry (DSC)

-

Principle: DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. It provides a precise melting point (Tₘ) and the enthalpy of fusion (ΔHfus), which collectively serve as a robust measure of purity.

-

Methodology:

-

Sample Preparation: Accurately weigh 1-3 mg of the compound into a non-reactive aluminum DSC pan. Crimp the pan with a lid to encapsulate the sample.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell. Purge the cell with a continuous flow of inert gas (e.g., Nitrogen at 50 mL/min). This is crucial to prevent oxidative degradation of the sample at elevated temperatures.

-

Thermal Program:

-

Equilibrate the cell at 25 °C.

-

Ramp the temperature at a controlled rate of 10 °C/min up to a temperature well past the expected melting point (e.g., 200 °C). The 10 °C/min rate is a standard choice that balances resolution and experimental time.

-

Cool the cell back to 25 °C.

-

-

Data Analysis: The melting event will appear as an endothermic peak on the thermogram. The onset temperature of this peak is taken as the melting point. The integrated area of the peak corresponds to the enthalpy of fusion. A sharp peak is indicative of high purity.

-

Protocol 2: Structural Verification by ¹H NMR Spectroscopy

-

Principle: Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the molecular structure by probing the chemical environment of hydrogen atoms. The chemical shift, integration, and multiplicity of the signals allow for unambiguous structural confirmation.

-

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., 0.75 mL of D₂O or DMSO-d₆). Deuterated solvents are used to avoid large interfering solvent signals in the spectrum.

-

Internal Standard: Add a small amount of a reference standard, such as Tetramethylsilane (TMS) or 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) for aqueous samples, to calibrate the chemical shift axis to 0 ppm. This is a self-validating step ensuring accuracy and reproducibility.

-

Data Acquisition: Transfer the solution to an NMR tube. Acquire the ¹H NMR spectrum on a spectrometer (e.g., 400 MHz).

-

Expected Signals: The resulting spectrum should be consistent with the structure, showing characteristic signals for the chloromethyl protons (CH₂Cl), the proton at the chiral center (CHCl), and the various protons of the pyrrolidine ring. The integration of these signals should correspond to the number of protons in each environment.

-

Section 4: Synthetic Utility and Workflow

The primary value of this compound lies in its utility as a synthetic intermediate. The chloromethyl group is an excellent electrophile for Sₙ2 reactions. After neutralizing the hydrochloride salt with a non-nucleophilic base, the pyrrolidine nitrogen can be used as a nucleophile or be functionalized with a protecting group to allow for selective reaction at the C3-side chain.

The diagram below illustrates a generalized synthetic workflow where the compound is used to introduce the 3-methyl-pyrrolidine moiety onto a target molecule, a common strategy in the synthesis of pharmacologically active agents.

Caption: Generalized workflow for the functionalization of 3-Chloromethyl-pyrrolidine.

This logical flow—protect, substitute, deprotect—is a cornerstone of modern organic synthesis, enabling the construction of complex molecules with high precision.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 74889863, 3(S)-Chloromethyl-pyrrolidine hydrochloride. [Link]

- Google Patents. CN105085377A - Synthetic method of 3-(chloromethyl)pyridine hydrochloride.

-

ElectronicsAndBooks. Synthesis and Reactions of 3-Pyrrolidinones. [Link]

-

Organic Chemistry Portal. Pyrrolidine synthesis. [Link]

-

ChemBK. 3-(CYCLOPENTYLMETHOXY)PYRROLIDINE HYDROCHLORIDE. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 45073983, 3-(3-Methoxyphenyl)pyrrolidine hydrochloride. [Link]

-

U.S. Environmental Protection Agency. 2-Pyrrolidinone, 3-chloro-4-(chloromethyl)-1-[3-(trifluoromethyl)phenyl]- - Substance Details. [Link]

-

Chempanda. Chloromethyl: compounds, synthesis and safety. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 22309122, (S)-3-Hydroxypyrrolidine hydrochloride. [Link]

Sources

- 1. 3(S)-Chloromethyl-pyrrolidine hydrochloride | C5H11Cl2N | CID 74889863 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Chloro-pyrrolidine hydrochloride 95% | CAS: 10603-47-1 | AChemBlock [achemblock.com]

- 3. chembk.com [chembk.com]

- 4. 3-(クロロメチル)ピリジン 塩酸塩 96% | Sigma-Aldrich [sigmaaldrich.com]

- 5. 1-(2-Chloroethyl)pyrrolidine Hydrochloride | 7250-67-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 6. 35120-33-3|(S)-2-(Chloromethyl)pyrrolidine hydrochloride| Ambeed [ambeed.com]

- 7. 1-(2-Chloroethyl)pyrrolidine hydrochloride-7250-67-1 [ganeshremedies.com]

- 8. 3-(3-Methoxyphenyl)pyrrolidine hydrochloride | C11H16ClNO | CID 45073983 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. (S)-3-Hydroxypyrrolidine hydrochloride | C4H10ClNO | CID 22309122 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Strategic Utility of 3-Chloromethyl-pyrrolidine Hydrochloride in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Prepared by a Senior Application Scientist, this guide provides a comprehensive technical overview of 3-Chloromethyl-pyrrolidine hydrochloride, a pivotal building block in contemporary medicinal chemistry. This document delves into its chemical identity, synthesis, characterization, and strategic applications, offering field-proven insights and self-validating protocols to empower researchers in their drug discovery endeavors.

Introduction: The Significance of the Pyrrolidine Scaffold

The pyrrolidine ring, a five-membered saturated nitrogen-containing heterocycle, is a cornerstone of numerous natural products, alkaloids, and synthetic pharmaceuticals.[1][2] Its prevalence in biologically active molecules stems from its unique structural and physicochemical properties. The non-planar, sp³-hybridized nature of the pyrrolidine ring allows for a three-dimensional exploration of chemical space, which is increasingly recognized as a critical factor in designing potent and selective drug candidates.[3] Many FDA-approved drugs, including Captopril for hypertension and the antibiotic Clindamycin, feature this versatile scaffold.[4][5]

Chlorine-containing compounds also hold a significant position in the pharmaceutical landscape, with over 250 FDA-approved drugs incorporating this halogen.[6] The introduction of a chlorine atom can modulate a molecule's lipophilicity, metabolic stability, and binding interactions with its biological target.[7] this compound marries the advantageous structural features of the pyrrolidine ring with the influential properties of a reactive chloromethyl group, creating a highly valuable and versatile intermediate for the synthesis of complex molecular architectures.

This guide will provide a detailed exploration of this compound, from its fundamental properties to its practical application in the synthesis of active pharmaceutical ingredients (APIs).

Physicochemical Properties and Structural Elucidation

This compound is a chiral molecule, and its stereochemistry can be a critical determinant of biological activity. The (S)-enantiomer is a commonly utilized form.

| Property | Value | Source |

| Chemical Name | (3S)-3-(chloromethyl)pyrrolidine;hydrochloride | PubChem[4] |

| Molecular Formula | C₅H₁₁Cl₂N | PubChem[4] |

| Molecular Weight | 156.05 g/mol | PubChem[4] |

| Canonical SMILES | C1CNC[C@H]1CCl.Cl | PubChem[4] |

| InChI Key | OIBNJKSCDLVUQL-NUBCRITNSA-N | PubChem[4] |

| Appearance | White to off-white solid (predicted) | |

| Solubility | Soluble in water and polar organic solvents (predicted) |

digraph "3_Chloromethyl_pyrrolidine_hydrochloride" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext]; edge [color="#202124"];// Atom nodes N [label="N⁺H₂", fontcolor="#202124"]; C1 [label="C", fontcolor="#202124"]; C2 [label="C", fontcolor="#202124"]; C3 [label="C", fontcolor="#202124"]; C4 [label="C", fontcolor="#202124"]; C5 [label="C", fontcolor="#202124"]; Cl [label="Cl", fontcolor="#34A853"]; Cl_ion [label="Cl⁻", fontcolor="#EA4335", pos="4,0!"];

// Positioning N [pos="0,1!"]; C1 [pos="-1.5,0.5!"]; C2 [pos="-1.5,-1!"]; C3 [pos="0,-1.8!"]; C4 [pos="0,0!"]; C5 [pos="1.5,-0.5!"]; Cl [pos="3,-0.2!"];

// Bonds edge [penwidth=2]; N -- C1; C1 -- C2; C2 -- C3; C3 -- C4; C4 -- N; C4 -- C5; C5 -- Cl; }

Figure 1: Chemical structure of this compound.

Synthesis and Mechanistic Insights

The synthesis of this compound is most efficiently achieved through the chlorination of a suitable precursor, typically a protected form of 3-hydroxymethyl-pyrrolidine. The choice of protecting group for the pyrrolidine nitrogen is critical to prevent unwanted side reactions and to ensure the stability of the molecule during the chlorination step. The tert-butyloxycarbonyl (Boc) group is a common and effective choice due to its stability under various reaction conditions and its facile removal under acidic conditions.

A logical and field-proven synthetic strategy involves a multi-step sequence starting from readily available chiral precursors like L-aspartic acid or trans-4-hydroxy-L-proline.[1][8] A representative pathway is outlined below.

Figure 2: High-level synthetic workflow for this compound.

Key Transformation: Chlorination of (S)-N-Boc-3-hydroxypyrrolidine

The conversion of the primary alcohol in (S)-N-Boc-3-hydroxypyrrolidine to the corresponding chloride is a crucial step. Thionyl chloride (SOCl₂) is a highly effective reagent for this transformation, proceeding via a nucleophilic substitution mechanism.[3]

The reaction is initiated by the attack of the hydroxyl group's oxygen on the electrophilic sulfur atom of thionyl chloride, leading to the formation of a chlorosulfite intermediate and the displacement of a chloride ion.[9] This intermediate is an excellent leaving group. The displaced chloride ion then acts as a nucleophile, attacking the carbon atom bearing the chlorosulfite group in an Sₙ2 fashion. This results in the formation of the desired alkyl chloride with inversion of configuration (though this is not relevant at a primary carbon), and the decomposition of the leaving group into gaseous sulfur dioxide and another chloride ion.[3][9] The use of a base like pyridine is often employed to neutralize the HCl generated during the reaction.

Experimental Protocol: Synthesis of (S)-3-Chloromethyl-pyrrolidine hydrochloride

The following is a representative, self-validating protocol for the synthesis, derived from established chemical principles and analogous transformations found in the literature.[2][7][10]

Step 1: Synthesis of (S)-N-Boc-3-(chloromethyl)pyrrolidine

-

To a stirred solution of (S)-N-Boc-3-hydroxypyrrolidine (1 equivalent) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere, cool the mixture to 0 °C using an ice bath.

-

Slowly add thionyl chloride (1.2 equivalents) dropwise, maintaining the temperature below 5 °C. The addition is exothermic.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Carefully quench the reaction by slowly adding it to a saturated aqueous solution of sodium bicarbonate at 0 °C.

-

Separate the organic layer, and extract the aqueous layer with DCM (3 x volume).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude (S)-N-Boc-3-(chloromethyl)pyrrolidine.

-

Purify the crude product by flash column chromatography on silica gel.

Step 2: Deprotection to (S)-3-Chloromethyl-pyrrolidine hydrochloride

-

Dissolve the purified (S)-N-Boc-3-(chloromethyl)pyrrolidine (1 equivalent) in a minimal amount of a suitable organic solvent such as methanol or ethyl acetate.

-

Add a solution of hydrochloric acid in the same solvent (e.g., 4M HCl in dioxane or methanolic HCl) in excess (3-4 equivalents).

-

Stir the mixture at room temperature for 2-4 hours.

-

Monitor the deprotection by TLC or LC-MS.

-

Upon completion, the product will often precipitate out of the solution. If not, concentrate the reaction mixture under reduced pressure.

-

Triturate the resulting solid with diethyl ether or another non-polar solvent to induce precipitation and wash away any non-polar impurities.

-

Filter the solid, wash with diethyl ether, and dry under vacuum to obtain (S)-3-Chloromethyl-pyrrolidine hydrochloride as a solid.

Analytical Characterization

Rigorous characterization is essential to confirm the identity and purity of the synthesized this compound. The following techniques are standard for its structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyrrolidine ring protons and the chloromethyl group. The protons on the carbon bearing the chlorine (CH₂Cl) would appear as a downfield multiplet due to the electron-withdrawing effect of the chlorine atom. The protons on the carbons adjacent to the nitrogen will also be shifted downfield, especially in the hydrochloride salt form. The spectrum will likely exhibit complex splitting patterns due to the diastereotopic nature of the ring protons.[8]

-

¹³C NMR: The carbon NMR spectrum will show five distinct signals corresponding to the five carbon atoms in the molecule. The carbon of the chloromethyl group (CH₂Cl) will be significantly downfield-shifted due to the electronegative chlorine atom, typically in the range of 45-55 ppm. The carbons adjacent to the positively charged nitrogen will also be deshielded.[11]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern. Under Electron Ionization (EI), the molecule is expected to fragment via cleavage of the C-C bond adjacent to the nitrogen (alpha-cleavage) and loss of the chloromethyl group.[12] The presence of a chlorine atom will result in a characteristic M+2 isotope peak with an intensity of approximately one-third of the molecular ion peak, which is a key diagnostic feature.[13]

Infrared (IR) Spectroscopy

The IR spectrum will display characteristic absorption bands. Key expected vibrations include:

-

N-H stretch: A broad band in the region of 3200-2700 cm⁻¹, characteristic of a secondary amine salt.

-

C-H stretch: Sharp peaks between 3000 and 2850 cm⁻¹ for the aliphatic C-H bonds.

-

C-Cl stretch: A peak in the fingerprint region, typically between 850 and 550 cm⁻¹, which is indicative of the carbon-chlorine bond.[2]

Applications in Drug Development

This compound is a valuable synthon for introducing the 3-substituted pyrrolidine moiety into drug candidates. Its utility stems from the reactive chloromethyl group, which can readily undergo nucleophilic substitution reactions with a variety of nucleophiles, such as amines, phenols, and thiols, to form new carbon-heteroatom bonds. This allows for the facile elaboration of the pyrrolidine scaffold.

A notable application of related 3-substituted pyrrolidine precursors is in the synthesis of Darifenacin , a selective M3 muscarinic receptor antagonist used to treat overactive bladder.[13][14] In the synthesis of Darifenacin, a chiral 3-substituted pyrrolidine derivative is a key intermediate that is alkylated to build the final drug molecule.[7] While various derivatives can be used, the chloromethyl variant provides a direct and reactive handle for such alkylation reactions.

Figure 3: Conceptual role of this compound in Darifenacin synthesis.

Safety and Handling

This compound is an irritant and should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[15] All manipulations should be performed in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water. As with many alkylating agents, it should be treated as potentially harmful. For detailed safety information, consult the specific Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a strategically important building block in medicinal chemistry, offering a gateway to a diverse range of complex molecules. Its synthesis, while requiring careful control of protecting groups and reaction conditions, is achievable through established chemical transformations. The ability to introduce the valuable 3-substituted pyrrolidine pharmacophore makes this compound a key tool for drug discovery professionals aiming to develop novel therapeutics. This guide provides the foundational knowledge and practical insights necessary for the effective utilization of this versatile intermediate in research and development settings.

References

-

Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. Available at: [Link]

-

Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. Available at: [Link]

-

3(S)-Chloromethyl-pyrrolidine hydrochloride. PubChem. Available at: [Link]

-

Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. Available at: [Link]

- CN105085377A - Synthetic method of 3-(chloromethyl)pyridine hydrochloride. Google Patents.

- US8314235B2 - Process for preparing varenicline, varenicline intermediates, pharmaceutically acceptable salts thereof. Google Patents.

-

Characterisation of [3H]-darifenacin as a novel radioligand for the study of muscarinic M3 receptors. PubMed. Available at: [Link]

-

Chemical structure and proposed fragmentation pathway of chloromethyl... ResearchGate. Available at: [Link]

- EP4382529A1 - A process for preparing pure (3s)-pyrrolidin-3-ol and pure (3s). Google Patents.

-

Reactions of Alcohols with Thionyl Chloride. Chemistry LibreTexts. Available at: [Link]

-

Synthesis and Crystal Structure of (S)-(+)-N-Substituted Pyrrolidinyl Methanol Derivatives. Semantic Scholar. Available at: [Link]

-

Working with Hazardous Chemicals. Organic Syntheses. Available at: [Link]

-

Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]

-

synthesis and characterization of novel and potentialn impurities of darifenacin, a potent muscarinic m3 receptor antagonist. ResearchGate. Available at: [Link]

-

Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. Available at: [Link]

- CN102531987A - Synthesis method of (S)-3-amino pyrrolidine dihydrochloride. Google Patents.

- Process for preparing varenicline and intermediates for use therein. Google Patents.

-

Pyrrolidine-based marketed drugs. ResearchGate. Available at: [Link]

-

Mass Spectrometry Part 3- Fragmentation in Alkyl Halides. YouTube. Available at: [Link]

-

A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. Available at: [Link]

-

Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides. MDPI. Available at: [Link]

-

Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Master Organic Chemistry. Available at: [Link]

- EP0347818B1 - Process for preparing 3-pyrrolidinol. Google Patents.

-

(PDF) Synthesis and characterization of novel and potentialn impurities of darifenacin, a potent muscarinic m3 receptor antagonist. ResearchGate. Available at: [Link]

-

Structure elucidation of chlorophyll catabolites (phyllobilins) by ESI-mass spectrometry—Pseudo-molecular ions and fragmentation analysis of a nonfluorescent chlorophyll catabolite (NCC). PubMed Central. Available at: [Link]

-

Interpretation of the pyrrolidine region of the 1 H NMR spectrum (400... ResearchGate. Available at: [Link]

-

a guide to 13c nmr chemical shift values. Compound Interest. Available at: [Link]

Sources

- 1. CN101993404A - Method for synthesizing N-Boc-3-pyrrolidine formaldehyde - Google Patents [patents.google.com]

- 2. CN105085377A - Synthetic method of 3-(chloromethyl)pyridine hydrochloride - Google Patents [patents.google.com]

- 3. Varenicline: an alpha4beta2 nicotinic receptor partial agonist for smoking cessation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 3(S)-Chloromethyl-pyrrolidine hydrochloride | C5H11Cl2N | CID 74889863 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. WO2009125430A2 - Improved process for producing darifenacin - Google Patents [patents.google.com]

- 8. Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. CN102249971A - Synthesis process of 1-N-BOC-3-hydroxypyrrolidine - Google Patents [patents.google.com]

- 10. orgsyn.org [orgsyn.org]

- 11. Synthetic Routes to Approved Drugs Containing a Spirocycle [mdpi.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. researchgate.net [researchgate.net]

- 14. Bot Verification [rasayanjournal.co.in]

- 15. fishersci.com [fishersci.com]

A Framework for Determining the Aqueous and Organic-Solvent Solubility of 3-Chloromethyl-pyrrolidine hydrochloride: An In-depth Technical Guide

Abstract: 3-Chloromethyl-pyrrolidine hydrochloride is a heterocyclic compound of interest in synthetic and medicinal chemistry. As with any active pharmaceutical ingredient (API) or intermediate, a thorough understanding of its solubility characteristics is fundamental to process development, formulation, and ensuring bioavailability. This guide addresses the current scarcity of public-domain solubility data for this specific compound by providing a comprehensive framework for its systematic determination. We present detailed, field-tested protocols for both thermodynamic (equilibrium) and kinetic solubility assessments, a rationale for solvent selection grounded in pharmaceutical development principles, and a workflow for ensuring the integrity and reproducibility of the generated data. This document is intended for researchers, chemists, and drug development professionals who require robust and reliable solubility data to advance their research and development activities.

Introduction: The Critical Role of Solubility Data

Solubility, the property of a solid, liquid, or gaseous chemical substance (solute) to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution, is a cornerstone of chemical and pharmaceutical science. For a compound like this compound, which serves as a building block in the synthesis of more complex molecules, its solubility dictates reaction conditions, purification strategies, and overall process efficiency. In the context of drug development, poor aqueous solubility can lead to erratic absorption, low bioavailability, and ultimately, therapeutic failure.[1]

-

Thermodynamic Solubility: The maximum concentration of a solute that can dissolve in a solvent at equilibrium under specified conditions of temperature and pressure. This is a fundamental physicochemical property and is often determined using the gold-standard shake-flask method.[2][3]

-

Kinetic Solubility: Often measured in high-throughput screening (HTS) formats, this value is determined by dissolving the compound (typically from a DMSO stock solution) into an aqueous buffer.[4][5] It represents the concentration at which a compound precipitates out of solution under specific, non-equilibrium conditions and is invaluable for early-stage discovery.[1][5]

By following the protocols and principles outlined herein, researchers can confidently establish the solubility profile of this compound, enabling informed decisions in process chemistry and pharmaceutical development.

Pre-analytical Considerations: Ensuring Data Integrity

Before any solubility determination, the identity and purity of the this compound sample must be rigorously confirmed. This is a non-negotiable step, as impurities can significantly alter solubility measurements.

Table 1: Key Physicochemical Properties of this compound

| Property | Value/Information | Source |

| Molecular Formula | C₅H₁₁Cl₂N | PubChem[6] |

| Molecular Weight | 156.05 g/mol | PubChem[6] |

| IUPAC Name | (3S)-3-(chloromethyl)pyrrolidine;hydrochloride | PubChem[6] |

| Appearance | Typically a white to off-white solid | General Knowledge |

| pKa (predicted) | The pKa of the pyrrolidine nitrogen is crucial as it dictates the ionization state at different pH values. The pKa of the conjugate acid of pyrrolidine itself is approximately 11.3.[7][8] The presence of the chloromethyl group may slightly alter this value. An experimental determination is recommended. |

Protocol 2.1: Material Characterization

-

Identity Verification: Confirm the chemical structure using ¹H NMR, ¹³C NMR, and Mass Spectrometry. The data should be consistent with the structure of this compound.

-

Purity Assessment: Quantify the purity of the compound using High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV, ELSD, or MS). The purity should ideally be >98% for definitive solubility studies.

-

Solid-State Characterization (Recommended): Analyze the solid form using techniques like X-ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC). This helps identify the crystalline form (polymorph) being tested, as different polymorphs can exhibit different solubilities.[9]

Rationale for Solvent Selection

The choice of solvents for solubility determination should be strategic, reflecting the intended application of the compound. For pharmaceutical development, this involves assessing solubility in both aqueous and organic media.[10] Solvent selection guides, such as those developed by the ACS Green Chemistry Institute® Pharmaceutical Roundtable, provide a framework for choosing solvents based on safety, health, and environmental impact.[11][12]

Aqueous Media:

-

pH 1.2 HCl Buffer: Simulates gastric fluid.

-

pH 4.5 Acetate Buffer: Represents the pH of the small intestine.

-

pH 6.8 Phosphate Buffer: Simulates the pH of the lower intestine.

-

Purified Water: A baseline measurement.

Organic Solvents: A selection of solvents with varying polarities, hydrogen bonding capabilities, and functional groups should be chosen. These are often categorized as "recommended" or "usable" in pharmaceutical processing.[13][14]

-

Alcohols (e.g., Methanol, Ethanol, Isopropanol): Polar protic solvents common in synthesis and crystallization.

-

Ketones (e.g., Acetone, Methyl Ethyl Ketone): Polar aprotic solvents.

-

Ethers (e.g., 2-Methyltetrahydrofuran): A greener alternative to THF.

-

Esters (e.g., Ethyl Acetate): Common extraction and chromatography solvent.

-

Aprotic Solvents (e.g., Acetonitrile, Dimethyl Sulfoxide): Used in analysis and as reaction media.

Experimental Protocols

The following sections provide detailed, step-by-step methodologies for determining both thermodynamic and kinetic solubility.

Thermodynamic Solubility: The Shake-Flask Method

The shake-flask method is the universally recognized standard for determining equilibrium solubility.[2][3][9] It involves agitating an excess of the solid compound in the solvent of interest until equilibrium is reached.

Protocol 4.1.1: Shake-Flask Solubility Determination

-

Preparation: Add an excess amount of this compound (e.g., 10-20 mg) to a series of glass vials. Ensure that a visible amount of undissolved solid remains at the end of the experiment.

-

Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the selected solvent (from Section 3.0) to each vial.

-

Equilibration: Seal the vials and place them in an orbital shaker or rotator set to a constant temperature (e.g., 25 °C or 37 °C).[9] Agitate the samples for a predetermined period. It is critical to ensure equilibrium has been reached; therefore, samples should be taken at multiple time points (e.g., 24, 48, and 72 hours) until the measured concentration remains constant.[2]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the vials to pellet the solid.

-

Sampling: Carefully withdraw a small aliquot of the supernatant. Immediately filter the aliquot through a 0.45 µm filter (e.g., PTFE or PVDF, chosen for solvent compatibility) to remove any remaining solid particles.

-

Quantification:

-

Prepare a series of calibration standards of this compound of known concentrations.

-

Dilute the filtered supernatant with a suitable mobile phase.

-

Analyze the standards and the diluted sample by a validated HPLC method to determine the concentration.

-

-

Data Reporting: Report the solubility in mg/mL or mol/L. For buffered aqueous solutions, the final pH of the saturated solution should also be measured and reported, as it can be altered by the dissolved compound.[2]

Kinetic Solubility: High-Throughput Screening

Kinetic solubility assays are designed for speed and are ideal for early-stage drug discovery.[4][15] The most common method involves adding a concentrated DMSO stock solution of the test compound to an aqueous buffer and detecting precipitation.[5] Nephelometry, which measures light scattering from suspended particles, is a widely used detection method.[16]

Protocol 4.2.1: Kinetic Solubility by Nephelometry

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 20 mM).[4]

-

Plate Setup: In a 96- or 384-well microplate, add the aqueous buffer (e.g., pH 7.4 PBS) to the wells.

-

Compound Addition: Add a small volume (e.g., 1-2 µL) of the DMSO stock solution to the buffer to achieve the highest desired test concentration. This step is typically automated.

-

Serial Dilution: Perform serial dilutions across the plate to create a range of concentrations.

-

Incubation: Shake the plate for a defined period (e.g., 1-2 hours) at a controlled temperature (e.g., 25 °C).[1]

-

Measurement: Measure the light scattering in each well using a laser nephelometer.

-

Data Analysis: The kinetic solubility is defined as the concentration at which the light scattering signal rises significantly above the background, indicating the onset of precipitation. The results can be categorized (e.g., >100 µg/mL is highly soluble, <15 µg/mL is poorly soluble).[16]

Data Presentation and Visualization

All quantitative data should be summarized in clear, concise tables for easy interpretation and comparison across different solvent systems.

Table 2: Example Data Summary for Thermodynamic Solubility

| Solvent | Temperature (°C) | Solubility (mg/mL) | Final pH (if applicable) |

| Purified Water | 25 | [Experimental Value] | [Experimental Value] |

| pH 1.2 Buffer | 37 | [Experimental Value] | [Experimental Value] |

| pH 6.8 Buffer | 37 | [Experimental Value] | [Experimental Value] |

| Ethanol | 25 | [Experimental Value] | N/A |

| Acetone | 25 | [Experimental Value] | N/A |

Diagram 1: General Workflow for Solubility Determination

This diagram outlines the logical flow from compound acquisition to final data analysis, emphasizing the critical quality control and decision-making steps.

Caption: Decision tree for solvent selection.

Conclusion

While published solubility data for this compound is sparse, the tools and methodologies to generate this information are robust and accessible. By implementing a systematic approach that begins with rigorous material characterization and employs gold-standard techniques like the shake-flask method, researchers can produce reliable thermodynamic solubility data. Complementing this with high-throughput kinetic assays provides a comprehensive solubility profile essential for guiding synthesis, purification, and formulation activities. The protocols and frameworks provided in this guide offer a self-validating system to ensure the generation of accurate and reproducible data, empowering scientists and drug developers to make data-driven decisions and accelerate their research.

References

-

Shake-Flask Aqueous Solubility assay (Kinetic solubility) - Protocols.io. (n.d.). Retrieved January 22, 2026, from protocols.io. [Link]

-

Pyrrolidine - Wikipedia. (n.d.). Retrieved January 22, 2026, from [Link]

-

Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter - Dissolution Technologies. (n.d.). Retrieved January 22, 2026, from [Link]

-

Kinetic Solubility Assays Protocol - AxisPharm. (n.d.). Retrieved January 22, 2026, from [Link]

-

ACS GCI Pharmaceutical Roundtable Solvent Selection Guide Version 2.0. (2011, March 21). American Chemical Society. Retrieved January 22, 2026, from [Link]

-

3(S)-Chloromethyl-pyrrolidine hydrochloride. PubChem. (n.d.). Retrieved January 22, 2026, from [Link]

-

ICH Q6B Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products. (1999, March 10). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Retrieved January 22, 2026, from [Link]

-

Williams, R. (n.d.). pKa Data Compiled by R. Williams. Retrieved January 22, 2026, from [Link]

-

Solvent Selection Guides - ACS GCI Pharmaceutical Roundtable. (n.d.). Retrieved January 22, 2026, from [Link]

-

Green, C., McKee, S., & Saunders, K. (2004). A fully automated kinetic solubility screen in 384-well plate format using nephelometry. BMG LABTECH. Retrieved January 22, 2026, from [Link]

-

pKa values of azeditine (4 a), pyrrolidine (5 a), piperidine (6 a), and their mono‐ and difluorinated derivatives. ResearchGate. (n.d.). Retrieved January 22, 2026, from [Link]

-

Sanofi's Solvent Selection Guide: A Step Toward More Sustainable Processes. (2013, November 4). ACS. Retrieved January 22, 2026, from [Link]

-

In vitro solubility assays in drug discovery. PubMed. (n.d.). Retrieved January 22, 2026, from [Link]

-

Annex 4 - World Health Organization (WHO). (2019). Retrieved January 22, 2026, from [Link]

-

Solvent Selection Guide - Department of Chemistry, University of York. (n.d.). Retrieved January 22, 2026, from [Link]

-

1236 SOLUBILITY MEASUREMENTS - ResearchGate. (n.d.). Retrieved January 22, 2026, from [Link]

-

Key Considerations for Selecting Solvents in Drug Manufacturing - Purosolv. (n.d.). Retrieved January 22, 2026, from [Link]

Sources

- 1. enamine.net [enamine.net]

- 2. dissolutiontech.com [dissolutiontech.com]

- 3. researchgate.net [researchgate.net]

- 4. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 5. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 3(S)-Chloromethyl-pyrrolidine hydrochloride | C5H11Cl2N | CID 74889863 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Pyrrolidine - Wikipedia [en.wikipedia.org]

- 8. Pyrrolidine [chemeurope.com]

- 9. who.int [who.int]

- 10. Choosing the Right Solvent for Drug Manufacturing [purosolv.com]

- 11. acs.org [acs.org]

- 12. Solvent Selection Guides – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]

- 13. green-chem.sites.olt.ubc.ca [green-chem.sites.olt.ubc.ca]

- 14. Solvent Selection Guide - Department of Chemistry, University of York [york.ac.uk]

- 15. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 16. bmglabtech.com [bmglabtech.com]

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 3-Chloromethyl-pyrrolidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

This guide provides an in-depth technical framework for the safe handling, storage, and disposal of 3-Chloromethyl-pyrrolidine hydrochloride. As a crucial building block in contemporary pharmaceutical synthesis, a comprehensive understanding of its hazard profile and the rationale behind specific handling protocols is paramount to ensuring laboratory safety and experimental integrity. This document moves beyond a simple recitation of procedures to provide a self-validating system of safety, grounded in authoritative data and practical experience.

Hazard Identification and Risk Assessment: Understanding the "Why"

Based on data from analogous compounds such as 1-(2-Chloroethyl)pyrrolidine hydrochloride, the primary hazards are anticipated to be:

-

Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[1][2]

-

Respiratory Irritation: May cause respiratory irritation.[1][2]

-

Harmful if Swallowed or Inhaled: Acute toxicity is a concern.[2][3]

The hydrochloride salt form suggests good water solubility, which can facilitate its absorption through moist tissues.[2][4] The chloromethyl group introduces potential for alkylating activity, a property that warrants careful handling to minimize exposure.

Quantitative Data Summary

| Property | Value/Information | Source |

| Molecular Formula | C₅H₁₁Cl₂N | [5] |

| Molecular Weight | 156.05 g/mol | [5] |

| Appearance | Likely a white to off-white solid | Inferred from similar compounds[3] |

| GHS Hazard Statements | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [1][6] |

| GHS Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapours/sprayP280: Wear protective gloves/protective clothing/eye protection/face protectionP305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [6][7] |

Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense

The principle of ALARA (As Low As Reasonably Achievable) should guide all handling procedures. A combination of engineering controls and a comprehensive PPE ensemble is critical.

Engineering Controls: The First Line of Defense

-

Fume Hood: All manipulations of solid this compound and its solutions must be conducted in a certified chemical fume hood to minimize inhalation exposure.[3][7]

-

Ventilation: Ensure adequate general laboratory ventilation to supplement the localized exhaust of the fume hood.[1]

-

Eyewash Stations and Safety Showers: These must be readily accessible and regularly tested.[3]

Personal Protective Equipment (PPE): The Last Barrier

The selection of PPE should be based on a thorough risk assessment of the specific procedures being undertaken.

-

Eye and Face Protection: Chemical safety goggles are mandatory.[8] A full-face shield should be worn when there is a significant risk of splashes.[8][9]

-

Hand Protection: Double-gloving with nitrile gloves is recommended.[8] Gloves must be inspected before use and changed immediately if contaminated or after a maximum of 30 minutes of continuous use.[9]

-

Body Protection: A lab coat that fastens in the back, with long sleeves and tight-fitting cuffs, is required.[8][9] For larger quantities or tasks with a high splash potential, a chemically resistant apron or coveralls should be considered.

-

Respiratory Protection: For weighing or other operations that may generate dust, a NIOSH-approved respirator with a particulate filter (e.g., N95, P100) is necessary.[3][8]

Caption: Recommended Personal Protective Equipment (PPE) Donning Workflow.

Safe Handling and Storage Protocols

Handling

-

Avoid Dust Formation: Handle the solid material carefully to avoid creating dust.[1]

-

Inert Atmosphere: For long-term storage and to prevent degradation, especially if the material is hygroscopic, storing under an inert atmosphere like argon is advisable.[7]

-

Grounding: When transferring large quantities of the solid, take measures to prevent the buildup of electrostatic charge.[10]

-

Hygiene: Wash hands thoroughly after handling, even if gloves were worn.[1] Do not eat, drink, or smoke in the laboratory.[3]

Storage

-

Container: Keep the container tightly closed in a dry and well-ventilated place.[1][7]

-

Temperature: Store in a cool place.[1] Some sources recommend refrigerated storage.[10]

-

Incompatibilities: Store away from strong oxidizing agents and strong bases.[2]

Emergency Procedures: A Plan for the Unexpected

Rapid and correct response to an emergency is crucial.

First-Aid Measures

| Exposure Route | First-Aid Protocol |

| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][3][11] |

| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.[1][3] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][3][11] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][3] |

Spill Response

-

Minor Spills:

-

Major Spills:

-

Evacuate the laboratory and alert others in the vicinity.

-

Contact your institution's emergency response team.

-

Prevent entry into the affected area.

-

Caption: Spill Response Decision Workflow.

Waste Disposal

All waste containing this compound must be treated as hazardous waste.

-

Containers: Collect waste in clearly labeled, sealed containers.[1]

-

Method: Disposal should be carried out by a licensed professional waste disposal service.[1] A common method for organic chemical waste is incineration in a permitted facility.[1]

-

Environmental Precautions: Do not allow the product to enter drains or waterways.[1][2]

Conclusion: A Culture of Safety

The safe and effective use of this compound in a research and development setting is contingent upon a deep understanding of its potential hazards and the implementation of robust safety protocols. By integrating the principles of engineering controls, appropriate PPE, and well-defined emergency procedures, researchers can mitigate risks and foster a laboratory environment where scientific advancement and safety are mutually reinforcing. This guide serves as a foundational document to be adapted to the specific contexts of your laboratory's standard operating procedures.

References

-

Trichloromethane / Chloroform D1 Safety Data Sheet. (n.d.). Carl Roth. Retrieved from [Link]

-

N-(2-Chloroethyl)pyrrolidine hydrochloride Safety Data Sheet. (2021, December 24). Fisher Scientific. Retrieved from [Link]

-

3(S)-Chloromethyl-pyrrolidine hydrochloride. (n.d.). PubChem. Retrieved from [Link]

-

8 Types of PPE to Wear When Compounding Hazardous Drugs. (2022, October 6). Provista. Retrieved from [Link]

-

Disposal of Chemicals used in the Illicit Manufacture of Drugs. (n.d.). United Nations Office on Drugs and Crime. Retrieved from [Link]

-

Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. (n.d.). United Nations Office on Drugs and Crime. Retrieved from [Link]

Sources

- 1. cdhfinechemical.com [cdhfinechemical.com]

- 2. fishersci.com [fishersci.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. fishersci.com [fishersci.com]

- 5. 3(S)-Chloromethyl-pyrrolidine hydrochloride | C5H11Cl2N | CID 74889863 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. static.cymitquimica.com [static.cymitquimica.com]

- 7. cn.canbipharm.com [cn.canbipharm.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]

- 10. combi-blocks.com [combi-blocks.com]

- 11. echemi.com [echemi.com]

An In-Depth Technical Guide to the Synthesis of (R)-3-Chloromethyl-pyrrolidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Chiral Pyrrolidines

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] Its non-planar, saturated structure allows for a three-dimensional exploration of chemical space, which is often crucial for potent and selective interactions with biological targets. The stereochemistry of substituents on the pyrrolidine ring can dramatically influence pharmacological activity, making the synthesis of enantiomerically pure derivatives a critical endeavor in drug discovery.[2] (R)-3-Chloromethyl-pyrrolidine hydrochloride is a valuable chiral building block, offering a reactive electrophilic site for the introduction of various functionalities at the 3-position of the pyrrolidine ring, enabling the synthesis of a diverse range of bioactive molecules.

This technical guide provides a comprehensive overview of a robust and well-established synthetic route to (R)-3-Chloromethyl-pyrrolidine hydrochloride, commencing from the commercially available chiral starting material, (R)-pyrrolidine-3-carboxylic acid. The guide will delve into the mechanistic rationale behind each synthetic step, provide detailed experimental protocols, and offer insights into process considerations for researchers in the field.

Synthetic Strategy: A Three-Step Approach

The synthesis of (R)-3-Chloromethyl-pyrrolidine hydrochloride can be efficiently achieved through a three-step sequence, starting from (R)-pyrrolidine-3-carboxylic acid. This strategy involves:

-

N-Protection: Introduction of a tert-butyloxycarbonyl (Boc) protecting group onto the pyrrolidine nitrogen. This is essential to prevent side reactions in the subsequent reduction step and to enhance the solubility of the intermediates in organic solvents.

-

Reduction and Chlorination: Conversion of the carboxylic acid moiety to a hydroxymethyl group, followed by its chlorination. The initial reduction is a critical step to generate the primary alcohol precursor.

-

Deprotection and Salt Formation: Removal of the Boc protecting group and concurrent formation of the hydrochloride salt to yield the final target compound.

Caption: Overall synthetic workflow.

PART 1: Synthesis of the Precursor - (R)-N-Boc-3-hydroxymethyl-pyrrolidine

The initial phase of the synthesis focuses on the preparation of the key intermediate, (R)-N-Boc-3-hydroxymethyl-pyrrolidine. This is accomplished in two distinct steps: N-protection of the starting material followed by the reduction of the carboxylic acid.

Step 1.1: N-Protection of (R)-Pyrrolidine-3-carboxylic acid

Causality of Experimental Choices: The protection of the secondary amine in (R)-pyrrolidine-3-carboxylic acid is paramount. The Boc group is selected due to its stability under the conditions of the subsequent reduction and chlorination steps, and its facile removal under acidic conditions.[3] The use of a base like sodium hydroxide is necessary to deprotonate the carboxylic acid and the pyrrolidine nitrogen, facilitating the nucleophilic attack on the di-tert-butyl dicarbonate (Boc₂O).

Experimental Protocol:

-

To a solution of (R)-pyrrolidine-3-carboxylic acid (1 equivalent) in a mixture of dioxane and water, add sodium hydroxide (2.5 equivalents) and stir until all solids dissolve.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in dioxane dropwise to the reaction mixture while maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the dioxane.

-

Dilute the aqueous residue with water and wash with ethyl acetate to remove any unreacted Boc₂O.

-

Acidify the aqueous layer to pH 2-3 with a cold solution of 1N HCl.

-

Extract the product into ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford N-Boc-(R)-pyrrolidine-3-carboxylic acid as a white solid.

Step 1.2: Reduction of N-Boc-(R)-pyrrolidine-3-carboxylic acid

Causality of Experimental Choices: The reduction of the carboxylic acid to a primary alcohol requires a powerful reducing agent. Borane complexes, such as borane-tetrahydrofuran (BH₃·THF) or borane-dimethyl sulfide (BH₃·SMe₂), are highly effective for this transformation and are chemoselective for carboxylic acids in the presence of the carbamate protecting group.[4][5][6] The reaction mechanism involves the formation of a triacyloxyborane intermediate, which is subsequently reduced.[5][7]

Caption: Simplified mechanism of carboxylic acid reduction by borane.

Experimental Protocol:

-

Dissolve N-Boc-(R)-pyrrolidine-3-carboxylic acid (1 equivalent) in anhydrous tetrahydrofuran (THF) in a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of borane-tetrahydrofuran complex (1.0 M in THF, 1.5-2.0 equivalents) dropwise to the stirred solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours.

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture to 0 °C and cautiously quench by the slow addition of methanol until gas evolution ceases.

-

Remove the solvent under reduced pressure.

-

Add more methanol and evaporate again to remove borate esters as volatile trimethyl borate.

-

Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-(R)-3-hydroxymethyl-pyrrolidine as a colorless oil or a low-melting solid.

| Step | Starting Material | Reagents | Solvent | Key Parameters | Product | Typical Yield |

| 1.1 | (R)-Pyrrolidine-3-carboxylic acid | Boc₂O, NaOH | Dioxane/Water | 0 °C to RT | N-Boc-(R)-pyrrolidine-3-carboxylic acid | 90-95% |

| 1.2 | N-Boc-(R)-pyrrolidine-3-carboxylic acid | BH₃·THF | THF | 0 °C to Reflux | N-Boc-(R)-3-hydroxymethyl-pyrrolidine | 85-90% |

PART 2: Chlorination and Deprotection

With the key alcohol intermediate in hand, the subsequent steps focus on the conversion to the chloride and the final deprotection to obtain the desired hydrochloride salt.

Step 2.1: Chlorination of N-Boc-(R)-3-hydroxymethyl-pyrrolidine

Causality of Experimental Choices: The conversion of the primary alcohol to the corresponding chloride is a crucial step. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation. The reaction proceeds via a chlorosulfite ester intermediate. In the absence of a base like pyridine, the reaction often proceeds with retention of configuration (Sₙi mechanism), although for a primary alcohol, the stereocenter is not directly involved in the reaction. The use of a solvent like dichloromethane is standard for this type of reaction.

Experimental Protocol:

-

Dissolve N-Boc-(R)-3-hydroxymethyl-pyrrolidine (1 equivalent) in anhydrous dichloromethane in a flame-dried flask under an inert atmosphere.

-

Cool the solution to 0 °C.

-

Add thionyl chloride (1.2-1.5 equivalents) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Carefully pour the reaction mixture onto crushed ice or into a cold, saturated aqueous sodium bicarbonate solution to quench the excess thionyl chloride.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to give N-Boc-(R)-3-chloromethyl-pyrrolidine as a crude oil. This intermediate is often used in the next step without further purification.

Step 2.2: Deprotection and Formation of (R)-3-Chloromethyl-pyrrolidine Hydrochloride

Causality of Experimental Choices: The final step involves the removal of the Boc protecting group. This is readily achieved under acidic conditions. A solution of hydrogen chloride (HCl) in an organic solvent like dioxane or diethyl ether is ideal as it not only cleaves the Boc group but also precipitates the desired product as its hydrochloride salt.[3][8][9] The mechanism involves protonation of the Boc group, followed by the loss of the stable tert-butyl cation and carbon dioxide.[9]

Caption: Mechanism of Boc deprotection with HCl.

Experimental Protocol:

-

Dissolve the crude N-Boc-(R)-3-chloromethyl-pyrrolidine (1 equivalent) in a minimal amount of a suitable solvent such as anhydrous dioxane or diethyl ether.

-

Cool the solution to 0 °C.

-

Slowly bubble dry HCl gas through the solution or add a saturated solution of HCl in dioxane or diethyl ether (a significant excess, e.g., 4M solution) dropwise.

-

A precipitate should form upon addition of the HCl solution.

-

Stir the resulting suspension at room temperature for 1-3 hours.

-

Monitor the deprotection by TLC or LC-MS.

-

Collect the solid product by filtration.

-

Wash the solid with cold diethyl ether to remove any non-polar impurities.

-

Dry the product under vacuum to obtain (R)-3-Chloromethyl-pyrrolidine hydrochloride as a white to off-white solid.

| Step | Starting Material | Reagents | Solvent | Key Parameters | Product | Typical Yield (over 2 steps) |

| 2.1 | N-Boc-(R)-3-hydroxymethyl-pyrrolidine | SOCl₂ | Dichloromethane | 0 °C to RT | N-Boc-(R)-3-chloromethyl-pyrrolidine | Crude, used directly |

| 2.2 | N-Boc-(R)-3-chloromethyl-pyrrolidine | HCl in Dioxane | Dioxane/Diethyl Ether | 0 °C to RT | (R)-3-Chloromethyl-pyrrolidine hydrochloride | 75-85% |

Characterization and Purity Assessment

The final product, (R)-3-Chloromethyl-pyrrolidine hydrochloride, should be characterized to confirm its identity and purity. Standard analytical techniques include:

-